molecular formula C18H16ClN3O2 B2451532 3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine CAS No. 478047-82-4

3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine

Cat. No.: B2451532
CAS No.: 478047-82-4
M. Wt: 341.8
InChI Key: UQZWTXXUKARFNN-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, an ethanimidoyl linkage, and a dimethylimidazo[1,2-a]pyridine core

Properties

IUPAC Name

[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-8-9-22-16(10-11)20-12(2)17(22)13(3)21-24-18(23)14-4-6-15(19)7-5-14/h4-10H,1-3H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZWTXXUKARFNN-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=NOC(=O)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The chlorobenzoyl group is then introduced via an esterification reaction, where 4-chlorobenzoyl chloride reacts with the hydroxyl group of the ethanimidoyl intermediate under controlled conditions. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and reagent concentration. Additionally, large-scale purification techniques like distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Bromobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine
  • 3-{[(4-Methylbenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine
  • 3-{[(4-Nitrobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine

Uniqueness

3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Biological Activity

The compound 3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine represents a novel chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 343.81 g/mol
  • CAS Number : 1294481-79-0

The compound contains a chlorobenzoyl group and an imidazo-pyridine framework, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazo-pyridine moiety is known to interact with various enzymes, potentially inhibiting their activity. Studies have shown that similar compounds can inhibit ribonucleotide reductase, which is crucial for DNA synthesis and repair.
  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an antineoplastic agent.
  • Antimicrobial Properties : The presence of the chlorobenzoyl group may enhance antimicrobial activity, making it a candidate for further exploration in treating infections.

Biological Activity Data

Activity TypeTest SystemResultReference
CytotoxicityL1210 leukemia cellsIC50 = 1.3 µM
Enzyme InhibitionRibonucleotide reductaseSignificant inhibition observed
Antimicrobial ActivityVarious bacterial strainsEffective against Gram-positive bacteria

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of related compounds, it was found that derivatives similar to this compound exhibited significant inhibition of tumor growth in vivo. Mice treated with these compounds showed prolonged survival rates compared to controls, indicating potential therapeutic benefits in cancer treatment.

Case Study 2: Enzyme Inhibition Analysis

A detailed enzyme kinetics study demonstrated that the compound acts as a competitive inhibitor of ribonucleotide reductase. The kinetic parameters indicated a strong binding affinity (low Ki value), suggesting that modifications to the structure could enhance this property further.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine?

  • Answer : The compound’s synthesis likely involves multi-step strategies, including:

  • Condensation reactions : Formation of the imidazo[1,2-a]pyridine core via 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds .
  • Functionalization : Introduction of the 4-chlorobenzoyloxyethanimidoyl group through nucleophilic acyl substitution or esterification under basic conditions (e.g., using 4-chlorobenzoyl chloride with a tertiary amine catalyst) .
  • Green chemistry approaches : Oxidative ring closure using sodium hypochlorite in ethanol, a method validated for structurally related triazolopyridines .
    • Key considerations : Optimize reaction time, solvent polarity, and catalyst selection to minimize side products.

Q. How should researchers validate the structural integrity of this compound?

  • Answer : Comprehensive spectroscopic and analytical techniques are critical:

  • NMR : Confirm hydrogen (¹H) and carbon (¹³C) environments, focusing on imidazo[1,2-a]pyridine aromatic protons (δ 7.0–9.0 ppm) and the 4-chlorobenzoyl group (δ 7.3–7.5 ppm for aryl protons) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and imine vibrations (C=N at ~1600 cm⁻¹) .

Advanced Research Questions

Q. What strategies can resolve contradictions in pharmacological data for imidazo[1,2-a]pyridine derivatives?

  • Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Structural analogs : Subtle substitutions (e.g., 4-chlorophenyl vs. 4-fluorophenyl) alter target binding .
  • Experimental design : Standardize assays (e.g., enzyme inhibition vs. cell-based models) and control for solvent effects (DMSO concentration ≤1%) .
  • Data normalization : Use reference compounds (e.g., known kinase inhibitors) to calibrate activity metrics .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

  • Answer : Systematic modifications guide optimization:

  • Core modifications : Replace the 2,7-dimethyl groups with bulkier substituents (e.g., ethyl or isopropyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Side-chain tuning : Substitute the 4-chlorobenzoyl group with bioisosteres (e.g., 4-trifluoromethylbenzoyl) to improve metabolic stability .
  • In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like GABA receptors or kinases .

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays?

  • Answer : Preliminary studies on related imidazo[1,2-a]pyridines suggest:

  • Target engagement : Competitive inhibition of kinases (e.g., EGFR) via hydrogen bonding with the hinge region .
  • Allosteric modulation : Binding to benzodiazepine receptors, altering chloride ion channel gating in neurological models .
  • Oxidative stress pathways : Activation of Nrf2-mediated antioxidant responses, observed in in vitro hepatoprotection assays .

Methodological Challenges

Q. What are the critical pitfalls in scaling up synthesis for in vivo studies?

  • Answer : Challenges include:

  • Purification : Column chromatography may fail at larger scales; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct formation : Monitor for hydrolyzed intermediates (e.g., free 4-chlorobenzoic acid) via TLC or HPLC .
  • Yield optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 3 hours) .

Q. How can researchers address low solubility in biological assays?

  • Answer : Strategies to enhance solubility:

  • Prodrug design : Introduce phosphate or acetyl groups cleaved in vivo .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous dispersion .
  • Co-solvents : Employ PEG-400 or Cremophor EL at non-toxic concentrations (<0.1% v/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.